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Compound of Interest

Compound Name: R 56865

Cat. No.: B1678717 Get Quote

This guide provides a comprehensive comparison of the preclinical data for R 56865, a

compound with notable dual activities as both a cardioprotective agent and a first-generation

calcimimetic. Its performance is evaluated against relevant alternative compounds, supported

by available experimental data. This document is intended for researchers, scientists, and

professionals in drug development to facilitate an objective assessment of R 56865.

Cardioprotective Effects of R 56865
R 56865 has been investigated for its ability to protect cardiac tissue from an overload of

intracellular sodium and calcium, a common pathway in various cardiac pathologies, including

digitalis intoxication and ischemia-reperfusion injury.

Comparison with Other Cardioprotective Agents
The primary mechanism of R 56865's cardioprotective action involves the modulation of ion

channels, particularly sodium channels. This differentiates it from traditional calcium channel

blockers.
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Compound Class
Mechanism of
Action

Key Preclinical
Findings

R 56865
Ion Channel

Modulator

Inhibits late sodium

current (INaL) and

Na+/Ca2+ exchange.

Prevents ouabain-

induced arrhythmias

and mechanical

dysfunction[1][2][3].

Reduces ischemia-

reperfusion injury.

Phenytoin Antiarrhythmic
Blocks voltage-gated

sodium channels.

Also prevents

ouabain-induced

cardiotoxicity[1].

Nifedipine

Dihydropyridine

Calcium Channel

Blocker

Blocks L-type calcium

channels.

Primarily a vasodilator

with limited direct

effects on

atrioventricular

conduction[4][5][6].

Verapamil

Phenylalkylamine

Calcium Channel

Blocker

Blocks L-type calcium

channels.

Depresses

atrioventricular nodal

conduction and has

negative inotropic

effects[4][5][7][8].

Diltiazem

Benzothiazepine

Calcium Channel

Blocker

Blocks L-type calcium

channels.

Intermediate effects

between nifedipine

and verapamil on

cardiac conduction

and contractility.

Flunarizine
Calcium Channel

Blocker

Blocks T-type calcium

channels.

Primarily used for

migraine prophylaxis.

Experimental Protocols
Ouabain-Induced Cardiotoxicity Model:
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Objective: To assess the protective effects of a compound against digitalis-induced

arrhythmias and contractile dysfunction.

Animal Model: Guinea pigs or rabbits.

Procedure:

Isolated hearts are perfused using a Langendorff apparatus with Krebs-Henseleit solution.

Baseline cardiac parameters (e.g., left ventricular developed pressure, heart rate) are

recorded.

Ouabain is added to the perfusate to induce cardiotoxicity, characterized by arrhythmias

and increased diastolic tension.

The test compound (e.g., R 56865, phenytoin) is administered prior to or concurrently with

ouabain.

Changes in cardiac function and the incidence and duration of arrhythmias are monitored

and compared between treated and untreated groups[1][2].

Patch-Clamp Electrophysiology for Ion Channel Analysis:

Objective: To measure the effect of a compound on specific ion currents (e.g., late sodium

current, calcium current) in isolated cardiomyocytes.

Cell Preparation: Cardiomyocytes are enzymatically isolated from ventricular tissue.

Procedure:

The whole-cell patch-clamp technique is employed to record ion currents.

Specific voltage protocols are applied to isolate the current of interest (e.g., a depolarizing

pulse from a holding potential of -100 mV to measure the late sodium current)[9][10].

The test compound is applied to the bath solution at various concentrations to determine

its effect on the ion current.
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Data analysis involves measuring the peak and late components of the current to quantify

the blocking effect of the compound[9][10].

Signaling and Experimental Workflow

Experimental Workflow: Ouabain Cardiotoxicity
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Caption: Workflow for assessing R 56865's cardioprotection.
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R 56865 Cardioprotective Signaling

Ouabain

Na+/K+ ATPase

Inhibits

↑ Intracellular Na+

Leads to

Na+/Ca2+ Exchanger (Reverse Mode)

↑ Intracellular Ca2+

Arrhythmias

R56865

Late Na+ Current

Inhibits

Contributes to

Click to download full resolution via product page

Caption: R 56865's mechanism in preventing cardiotoxicity.

Calcimimetic Effects of R 56865
R 56865 is also recognized as a first-generation calcimimetic, a class of drugs that allosterically

modulate the Calcium-Sensing Receptor (CaSR) to regulate parathyroid hormone (PTH)

secretion.
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Comparison with Other Calcimimetics
The development of calcimimetics has progressed, with newer generations offering improved

pharmacokinetic and pharmacodynamic profiles compared to R 56865.

Compound Generation Key Characteristics

R 56865 First

Phenylalkylamine derivative.

Demonstrated proof-of-concept

for calcimimetics.

Cinacalcet (AMG 073) Second

More potent and orally

bioavailable than first-

generation compounds. FDA-

approved for secondary

hyperparathyroidism[11][12]

[13][14].

Etelcalcetide Second

Intravenous calcimimetic,

offering an alternative for

patients with adherence

issues.

Evocalcet Second

A newer oral calcimimetic with

potentially fewer

gastrointestinal side effects.

A preclinical study in T84 cells suggested that R-568 might be more potent in vitro than

cinacalcet in reducing forskolin-induced short-circuit current, an indicator of CFTR-mediated

chloride secretion, which is modulated by CaSR activation[11]. However, cinacalcet was

chosen for further development due to its favorable safety profile[11].

Experimental Protocols
Measurement of Parathyroid Hormone (PTH) in Rodent Models:

Objective: To determine the effect of a calcimimetic compound on circulating PTH levels.
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Animal Model: Rats with normal renal function or models of chronic kidney disease (e.g., 5/6

nephrectomy).

Procedure:

Animals are administered the test compound (e.g., R 56865, cinacalcet) via oral gavage or

another appropriate route.

Blood samples are collected at various time points post-administration.

Serum or plasma is separated for PTH analysis.

PTH levels are quantified using an enzyme-linked immunosorbent assay (ELISA) specific

for rat intact PTH[15][16][17][18][19].

Dose-response curves can be generated to compare the potency of different

compounds[14][20].

Signaling Pathway
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Caption: CaSR signaling pathway modulated by calcimimetics.
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Summary and Conclusion
R 56865 is a compound with a dual mechanism of action, demonstrating preclinical efficacy as

both a cardioprotective agent and a calcimimetic. In the context of cardioprotection, its

inhibition of the late sodium current presents a distinct mechanism compared to traditional

calcium channel blockers. As a calcimimetic, it served as a foundational compound, though it

has been superseded by second-generation agents like cinacalcet, which offer improved

clinical utility. This comparative guide highlights the preclinical profile of R 56865 and provides

a framework for its evaluation against alternative therapeutic strategies. Further direct

comparative studies would be beneficial for a more definitive positioning of R 56865 in either

therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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